Cas no 27985-70-2 (Phenol,(1-methylheptyl)-)

Phenol,(1-methylheptyl)- structure
Phenol,(1-methylheptyl)- structure
Product Name:Phenol,(1-methylheptyl)-
CAS No:27985-70-2
MF:C14H22O
MW:206.323884487152
CID:255620
PubChem ID:102693
Update Time:2025-04-19

Phenol,(1-methylheptyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,(1-methylheptyl)-
    • (1-Methylheptyl)phenol
    • EINECS 248-759-9
    • EINECS 217-332-9
    • 4-(octan-2-yl)phenol
    • 27985-70-2
    • EINECS 248-330-6
    • Phenol,4-sec-octyl-(9ci)
    • 27214-47-7
    • DTXSID90939471
    • 4-octan-2-ylphenol
    • NS00007187
    • Phenol, (1-methylheptyl)-
    • p-s-octylphenol
    • 1818-08-2
    • p-(1-Methylheptyl)phenol
    • p-sec-Octylphenol
    • SCHEMBL4410688
    • Inchi: 1S/C14H22O/c1-3-4-5-6-7-12(2)13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3
    • InChI Key: DJQPEGRPSMOYLI-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)C(C)CCCCCC

Computed Properties

  • Exact Mass: 206.16716
  • Monoisotopic Mass: 206.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
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